molecular formula C12H16ClN3O3 B3027150 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride CAS No. 1233955-72-0

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Cat. No.: B3027150
CAS No.: 1233955-72-0
M. Wt: 285.73
InChI Key: UADSMRVNLRVESN-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride (CAS: 1233955-72-0) is a benzamide derivative with a nitro group at the 3-position of the aromatic ring and a piperidine moiety linked via an amide bond. Its molecular formula is C₁₂H₁₅N₃O₃·HCl, and its molecular weight is 249.27 g/mol . The compound is structurally characterized by the SMILES notation: C1CNCCC1NC(c1cccc(c1)[N+]([O-])=O)=O, indicating the nitro group's position and the piperidine ring's connectivity. It is marketed as a building block (Compound ID: BB35-0440) for pharmaceutical and chemical synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10,13H,4-7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADSMRVNLRVESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-72-0
Record name Benzamide, 3-nitro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride typically involves the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with piperidine-4-amine under appropriate conditions to form the benzamido compound.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-Amino-N-(piperidine-4-yl)benzamido hydrochloride.

    Substitution: Various substituted benzamido derivatives.

    Hydrolysis: 3-Nitrobenzoic acid and piperidine-4-amine.

Scientific Research Applications

Cancer Therapy

Research indicates that 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride may act as a PARP (Poly ADP-ribose polymerase) inhibitor, which is crucial in cancer treatment strategies. PARP inhibitors are known to induce apoptosis in cancer cells by interfering with DNA repair mechanisms.

Hypoxia-Inducible Factor Modulation

Compounds similar to this compound have been shown to modulate hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels. This modulation can influence gene expression related to cell survival and proliferation, making it a candidate for further investigation in oncology.

Biochemical Research

The compound's ability to interact with various biological targets suggests its utility in biochemical research. Studies have indicated that it may affect signaling pathways involved in cell growth and survival, highlighting its potential as a tool for understanding complex biological processes.

The biological activities of this compound can be summarized as follows:

Activity Description
PARP Inhibition Induces apoptosis in cancer cells by disrupting DNA repair mechanisms
HIF Modulation Influences gene expression related to cell survival under hypoxic conditions
Cell Proliferation Inhibition May inhibit cell growth through modulation of specific signaling pathways

Case Studies and Research Findings

Several studies have highlighted the relevance of compounds structurally related to this compound:

  • A study demonstrated that derivatives of piperidine-benzamide could effectively activate HIF pathways, suggesting potential therapeutic applications in cancer treatment.
  • Another research effort indicated that modifications to the piperidine structure could enhance the compound's efficacy against specific cancer cell lines, emphasizing the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide-piperidine derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent(s)
3-Nitro-N-(piperidine-4-yl)benzamido HCl C₁₂H₁₅N₃O₃·HCl 249.27 1233955-72-0 3-Nitrobenzamide
2-Methoxy-N-(piperidine-4-yl)benzamide HCl C₁₃H₁₈N₂O₂·HCl 278.76 1021901-98-3 2-Methoxybenzamide
3-Bromo-N-(piperidine-4-yl)benzamido HCl C₁₂H₁₆BrClN₂O 319.63 1233958-97-8 3-Bromobenzamide
3-Methoxy-N-(piperidin-4-yl)benzamide HCl C₁₃H₁₉ClN₂O₂ 270.76 1171683-48-9 3-Methoxybenzamide
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl C₁₁H₁₅ClFN₂O₂S 294.77 1233955-09-3 3-Fluorobenzenesulfonamide

Key Observations :

  • Substituent Effects : The nitro group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (e.g., 2- or 3-methoxy analogs) . Bromine, being a bulky halogen, introduces steric hindrance and alters lipophilicity in the 3-bromo analog .
  • Molecular Weight : The 3-bromo derivative has the highest molecular weight (319.63 g/mol) due to bromine's atomic mass, while the target compound (249.27 g/mol) is lighter .
Target Compound

Limited data exist on solubility, melting point, or toxicity.

2-Methoxy-N-(piperidine-4-yl)benzamide HCl
  • Stability: Stable under normal conditions but incompatible with strong oxidizers. Decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride .
  • Toxicity : Acute toxicity data are unavailable, but GHS classifications (based on Japanese NITE guidelines) recommend precautions for skin/eye irritation and respiratory protection .
3-Bromo-N-(piperidine-4-yl)benzamido HCl
  • Purity : >95% .
  • Handling : Requires standard safety measures for halogenated compounds, including avoidance of inhalation and skin contact .

Biological Activity

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C12_{12}H15_{15}ClN2_{2}O3_{3}
  • Molecular Weight : 270.71 g/mol
  • CAS Number : 1233955-72-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as aromatase, affecting metabolic pathways related to estrogen production. This inhibition may be beneficial in treating estrogen-dependent conditions .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against certain Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially reducing cytokine release and pyroptosis in immune responses .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant activity against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Anti-inflammatory Potential

In vitro assays demonstrated that the compound could reduce the release of interleukin-1 beta (IL-1β) and inhibit pyroptosis, a form of programmed cell death associated with inflammation. At a concentration of 10 µM, it showed about 19.4% inhibition of IL-1β release, which increased at higher concentrations .

Comparative Analysis

To better understand the efficacy and potential applications of this compound, it is useful to compare it with similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundNitro group, piperidine ringModerate against E. coli and S. aureusSignificant IL-1β inhibition
Compound ABenzamide derivativeHigh against Gram-positive bacteriaModerate cytokine modulation
Compound BPiperazine derivativeLow against Gram-negative bacteriaHigh anti-inflammatory effects

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study on the efficacy of various benzamide derivatives found that those containing piperidine structures exhibited enhanced antibacterial properties compared to their non-piperidine counterparts .
  • Inflammatory Response Modulation : Research indicated that modifications in the structure of piperidine-containing compounds could lead to improved anti-inflammatory effects, making them suitable candidates for treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-N-(piperidine-4-yl)benzamido hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitration of the benzamide precursor followed by coupling with piperidine derivatives. Key steps include:

  • Nitration : Introduce the nitro group using nitric acid/sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration .
  • Amidation : React with 4-aminopiperidine hydrochloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH 9:1) to achieve >95% purity .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Based on analogous piperidine-benzamide hydrochlorides:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light .

Q. Which analytical techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) .
  • NMR : Compare aromatic proton signals (δ 7.5–8.5 ppm for nitrobenzamide) and piperidine protons (δ 2.5–3.5 ppm) to reference spectra .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ expected at ~310 m/z) via ESI-MS .

Advanced Research Questions

Q. How to troubleshoot low yields in the final amidation step?

  • Methodological Answer : Common issues and solutions:

  • Side Reactions : Use scavengers (e.g., DMAP) to suppress piperidine acylation at unintended positions .
  • Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas (N2/Ar) during coupling .
  • Catalyst Optimization : Screen alternative coupling agents (e.g., DCC vs. EDC) and adjust stoichiometry (1.2 eq. acylating agent) .

Q. How does pH influence the stability of this compound in aqueous buffers?

  • Methodological Answer : Design stability studies by:

  • Buffer Systems : Test phosphate (pH 2–8) and Tris (pH 7–9) buffers at 25°C/37°C.
  • Analysis : Monitor degradation via HPLC at 254 nm. Nitro groups may hydrolyze under alkaline conditions (pH >9), requiring acidic storage (pH 4–6) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., for kinase inhibition) .
  • Solvent Effects : Test DMSO vs. saline solubility; >0.1% DMSO may artifactually enhance membrane permeability .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites in cell lysates .

Q. How to design SAR studies for optimizing its pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the benzamide ring or methyl groups on piperidine) .
  • In Silico Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like σ receptors or PI3K isoforms .
  • In Vitro Screening : Prioritize analogs with IC50 <1 µM in enzyme inhibition assays and >10-fold selectivity over off-targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

  • Methodological Answer :

  • Purity Check : Reanalyze via DSC to detect impurities lowering observed mp .
  • Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. MeOH) to isolate stable polymorphs .
  • Hydration State : Perform TGA to assess hydrate vs. anhydrous forms; hydrate decomposition may mimic melting .

Q. Why do NMR spectra vary between synthetic batches?

  • Methodological Answer :

  • Solvent Artifacts : Ensure complete removal of DMF (δ 2.7–2.9 ppm) via lyophilization .
  • Tautomerism : Check for keto-enol shifts in the benzamide moiety using variable-temperature NMR .
  • Chiral Purity : Use chiral HPLC to rule out enantiomeric impurities if piperidine stereochemistry is unspecified .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride
Reactant of Route 2
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3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

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